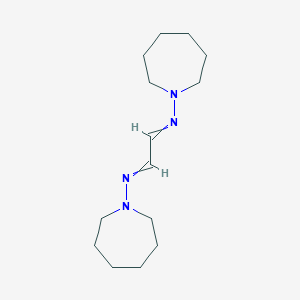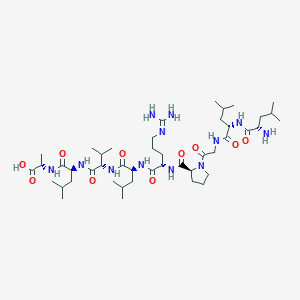
N,N,3-Trimethylbut-2-en-1-iminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethylbut-2-en-1-iminium: is an organic compound that belongs to the class of iminium ions. These ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethylbut-2-en-1-iminium typically involves the condensation of a secondary amine with an aldehyde or ketone. This reaction proceeds through the formation of an iminium ion intermediate. For example, the reaction of N,N-dimethylamine with 3-methylbut-2-enal under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Dehydrating agents such as magnesium sulfate or sodium sulfate are often employed to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3-Trimethylbut-2-en-1-iminium undergoes various chemical reactions, including nucleophilic addition, substitution, and reduction.
Common Reagents and Conditions:
Nucleophilic Addition: This compound can react with nucleophiles such as water or alcohols to form corresponding amines or ethers.
Substitution: It can undergo substitution reactions with halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include secondary amines, ethers, and reduced amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethylbut-2-en-1-iminium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethylbut-2-en-1-iminium involves its interaction with nucleophiles. The positively charged nitrogen atom makes it highly reactive towards nucleophilic attack, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules from simpler precursors .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylbut-2-en-1-iminium
- N,N-Diethylbut-2-en-1-iminium
- N,N,3-Trimethylbut-2-en-1-amine
Uniqueness: N,N,3-Trimethylbut-2-en-1-iminium is unique due to its specific structure, which imparts distinct reactivity compared to other iminium ions. The presence of three methyl groups on the nitrogen and carbon atoms enhances its stability and reactivity, making it a valuable compound in various chemical reactions .
Eigenschaften
CAS-Nummer |
918427-99-3 |
|---|---|
Molekularformel |
C7H14N+ |
Molekulargewicht |
112.19 g/mol |
IUPAC-Name |
dimethyl(3-methylbut-2-enylidene)azanium |
InChI |
InChI=1S/C7H14N/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/q+1 |
InChI-Schlüssel |
ZVVUCPPLSOXXOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=[N+](C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)

methanone](/img/structure/B14186855.png)


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)


